

Application Note: The Role of Gelucire® 50/13 in Pediatric Oral Formulations

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Compound of Interest

Compound Name: Gelucire 50-13

Cat. No.: B571684

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Audience: Researchers, scientists, and drug development professionals.

Introduction Developing oral drug formulations for pediatric patients presents unique challenges, including taste sensitivity, difficulty swallowing solid dosage forms, and the need for flexible, weight-based dosing.[1] Many active pharmaceutical ingredients (APIs) are poorly water-soluble, leading to low bioavailability, which further complicates the development of effective pediatric medicines. Gelucire® 50/13 (Stearoyl polyoxyl-32 glycerides), a non-ionic, water-dispersible surfactant, has emerged as a versatile excipient to address these challenges.[2][3] Its utility lies in its dual functions as a solubility and bioavailability enhancer and a taste-masking agent, facilitated by its favorable physicochemical properties.[4][5]

Gelucire® 50/13 is a semi-solid, waxy material composed of a mixture of mono-, di-, and triglycerides with polyethylene glycol (PEG) esters of fatty acids.[5] The "50" in its name refers to its approximate melting point in degrees Celsius, and the "13" indicates its Hydrophilic-Lipophilic Balance (HLB) value.[4] This specific melting point makes it ideal for solvent-free melt-based manufacturing processes like melt granulation and hot-melt extrusion (HME), which are highly efficient and suitable for producing pediatric-friendly dosage forms such as granules, multiparticulates, and mini-tablets.[1][2][4]

Key Applications in Pediatric Formulations

- **Solubility and Bioavailability Enhancement:** A primary application of Gelucire® 50/13 is in formulating poorly soluble drugs (BCS Class II).[6] Its surfactant properties improve the wettability and solubilization of APIs.[4] Upon contact with aqueous fluids, it self-emulsifies to

form fine dispersions or microemulsions (SMEDDS - Self-Microemulsifying Drug Delivery Systems), which can significantly enhance drug absorption and oral bioavailability.[2][4] This mechanism is crucial for ensuring effective and consistent drug exposure in pediatric populations.

- **Taste Masking:** The bitter taste of many APIs is a major barrier to medication adherence in children.[7][8] Gelucire® 50/13 can be used in melt-based processes to encapsulate drug particles.[7] During melt granulation or extrusion, the molten Gelucire® coats the API, and upon cooling, it solidifies, creating a physical barrier that prevents the drug from dissolving in the mouth and interacting with taste receptors.[1] This lipid-based coating is an effective taste-masking strategy.[7][9]
- **Development of Age-Appropriate Dosage Forms:** Pediatric formulations require flexible dosing. Gelucire® 50/13 facilitates the production of multiparticulates and mini-tablets.[1] These smaller forms are easier for children to swallow and can be administered in sachets or capsules, allowing for precise, weight-adjusted dosing.[1] Melt granulation with Gelucire® 50/13 produces granules with good flowability, suitable for direct filling or compression into mini-tablets.[10]

Quantitative Data on Formulation Enhancement

The following tables summarize the quantitative improvements observed when formulating various APIs with Gelucire® 50/13.

Table 1: Enhancement of Aqueous Solubility

Active Pharmaceutical Ingredient (API)	Formulation Details	Solubility Improvement	Reference
Ursolic Acid	Solid Dispersion (SD) with Gelucire® 50/13	From 75.98 µg/mL (physical mix) to 293.43 µg/mL (SD)	[4]
Canagliflozin	SD via fusion method (1:7 drug-to-carrier ratio)	12- to 25-fold increase vs. pure drug	[11][12]
Itraconazole	Self-emulsifying micelles (SEMCs) with Gelucire® 50/13	Significant increase, though less than with Gelucire 44/14	[13]
Praziquantel	Microparticles via spray congealing	Significant enhancement in dissolution rate	[14]

Table 2: Improvement in Dissolution Rate and Bioavailability

Active Pharmaceutical Ingredient (API)	Formulation Details	Key Finding(s)	Reference
Everolimus	SD via melt granulation (1:5:10 drug:Gelucire:MCC)	Markedly higher and faster dissolution than the commercial product	[12][15]
Cilnidipine	SD via melting method (1:3 drug-to-carrier ratio)	93% drug release in 15 minutes	[6]
Carbamazepine	SD via hot-melt extrusion (1:9 drug-to-carrier ratio)	~3-fold higher solubility and significantly enhanced dissolution	[16]
Racecadotril	Surface Solid Dispersion (SSD)	99.8% release in 15 min vs. 11.9% for pure drug; 1.75-fold increase in Cmax	[17]
Atorvastatin	Binary system in hard gelatin capsules	Cmax increased to 1312 ng/mL vs. 527 ng/mL for free drug	[18]
Canagliflozin	SD via fusion method (1:7 ratio)	AUC increased to 52,217 µg·h/mL vs. 23,440 µg·h/mL for pure drug	[11]

Experimental Protocols

Protocol 1: Preparation of Taste-Masked Granules via Melt Granulation

This protocol describes a common method for producing solid dispersions or taste-masked granules using a high-shear mixer.

Materials & Equipment:

- Active Pharmaceutical Ingredient (API)
- Gelucire® 50/13 (pellets)
- Optional: Filler/Adsorbent (e.g., Microcrystalline Cellulose, MCC)
- High-shear mixer with a jacketed bowl for temperature control
- Sieves for particle size classification

Methodology:

- Pre-blending: Accurately weigh the API, Gelucire® 50/13, and any other excipients (e.g., MCC). Place the powders into the jacketed bowl of the high-shear mixer.
- Dry Mixing: Mix the components at a low impeller speed (e.g., 250 rpm) for 5-10 minutes to ensure a homogenous blend.[\[19\]](#)
- Heating and Granulation:
 - Begin heating the jacketed bowl to a temperature approximately 10-15°C above the melting point of Gelucire® 50/13 (i.e., ~60-65°C).[\[15\]](#)
 - As the Gelucire® begins to melt, it will act as a binder. Increase the impeller speed to facilitate the formation of granules.[\[19\]](#)
 - Continue mixing with heating for 5-10 minutes until granules of the desired size and consistency are formed. The molten Gelucire® will coat and agglomerate the API particles.
- Cooling and Solidification: Turn off the heat and allow the granules to cool while mixing at a low speed. The granules can also be spread onto trays and cooled to room temperature.
- Sizing: Pass the cooled granules through a series of sieves to obtain a uniform particle size distribution suitable for downstream processing (e.g., filling into sachets or capsules).

Protocol 2: Formulation via Hot-Melt Extrusion (HME)

HME is a continuous manufacturing process ideal for creating amorphous solid dispersions, which enhances solubility and can also be used for taste masking.

Materials & Equipment:

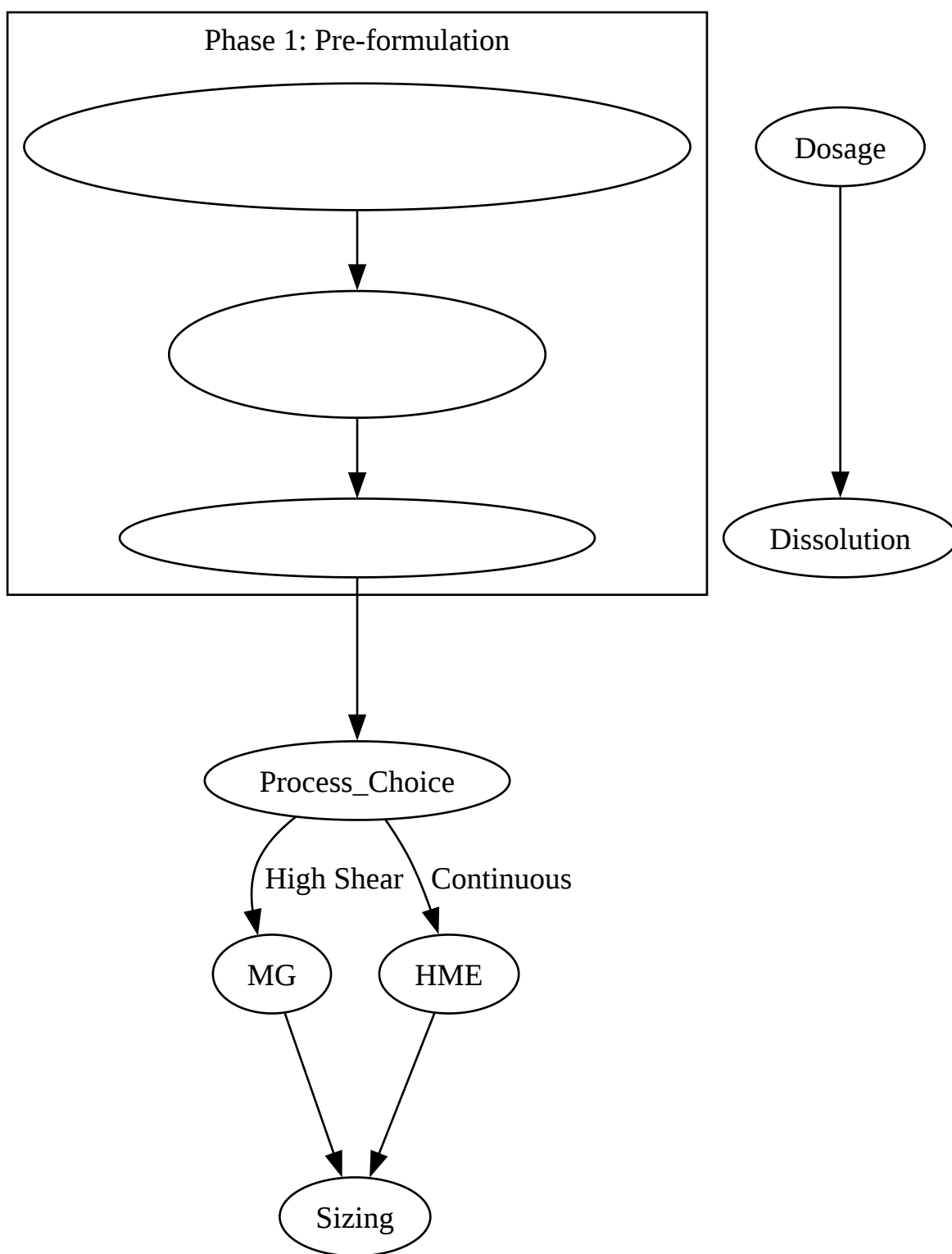
- Active Pharmaceutical Ingredient (API)
- Gelucire® 50/13 (pellets)
- Pharmaceutical-grade twin-screw extruder
- Volumetric or gravimetric feeder
- Downstream cooling and pelletizing/milling equipment

Methodology:

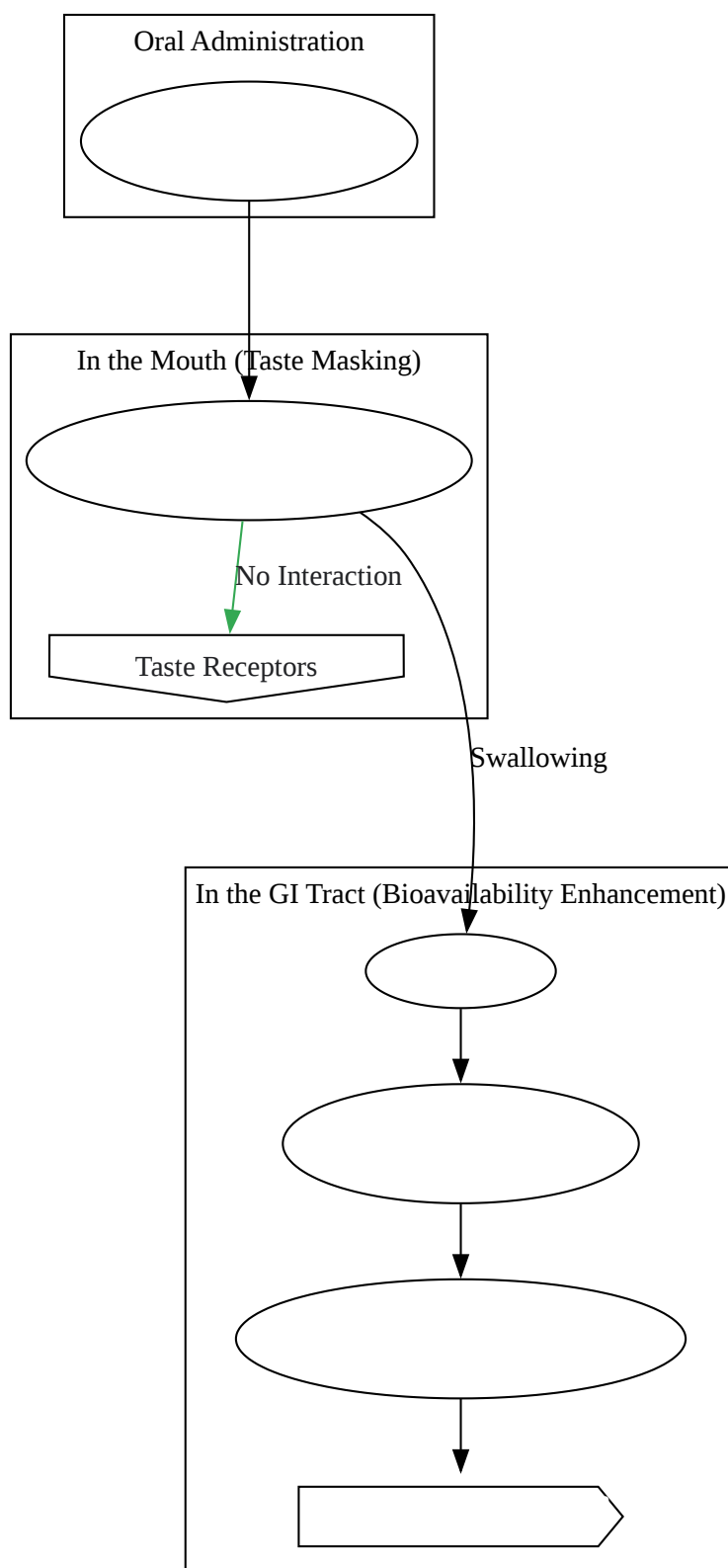
- Material Preparation: Ensure the API and Gelucire® 50/13 are dry and free-flowing. A physical pre-blend of the components is typically prepared.
- Extruder Setup:
 - Set the temperature profile for the different zones of the extruder barrel. The temperature should be high enough to melt the Gelucire® 50/13 and ensure the API is dissolved or uniformly dispersed in the molten matrix (e.g., zones ranging from 70°C to 130°C).
 - Set the screw speed (e.g., 50-150 rpm). The screw design, speed, and temperature profile are critical parameters that must be optimized.[\[20\]](#)
- Extrusion:
 - Feed the physical blend into the extruder at a constant, controlled rate.[\[20\]](#)
 - The rotating screws will convey, mix, and melt the material, applying both heat and shear to form a homogenous molten mass.[\[21\]](#)
 - The molten extrudate is forced through a die to form a continuous strand or film.

- Downstream Processing:
 - The extrudate is cooled, typically on a conveyor belt.
 - The solidified strand is then pelletized or milled to the desired particle size.
- Characterization: The resulting granules or pellets should be characterized for drug content, solid-state properties (using DSC and XRD to confirm amorphous dispersion), and dissolution performance.[\[16\]](#)

Visualizations



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